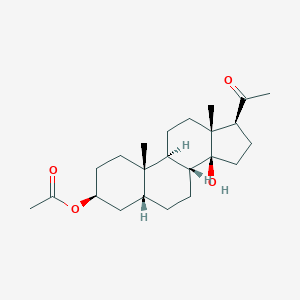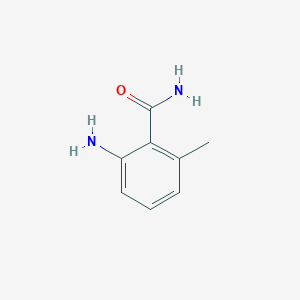
2,2,4,4-四氟-1,3-二噻烷
描述
2,2,4,4-Tetrafluoro-1,3-dithietane is a unique organosulfur compound characterized by its four fluorine atoms and a dithietane ring structure
科学研究应用
2,2,4,4-Tetrafluoro-1,3-dithietane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying sulfur-fluorine interactions in biological systems.
Industry: Used in the development of advanced materials and as a precursor for other fluorinated compounds.
作用机制
Target of Action
The primary target of 2,2,4,4-Tetrafluoro-1,3-dithietane is water molecules and difluoromethane . The compound forms a complex with these molecules through a dominant S⋯O chalcogen bond and an S⋯F chalcogen bond , respectively.
Mode of Action
2,2,4,4-Tetrafluoro-1,3-dithietane interacts with its targets through chalcogen bonds. In the case of water, the two moieties are linked together through a dominant S⋯O chalcogen bond . Two secondary F⋯O interactions contribute to the stability of the complex . Similarly, with difluoromethane, an S⋯F chalcogen bond is formed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,4,4-Tetrafluoro-1,3-dithietane. For instance, the formation of chalcogen bonds with water and difluoromethane suggests that the presence and concentration of these molecules in the environment could potentially affect the compound’s action . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetrafluoro-1,3-dithietane typically involves the reaction of sulfur tetrafluoride with a suitable precursor. One common method includes the reaction of 1,3-dithietane with sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 2,2,4,4-tetrafluoro-1,3-dithietane are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2,2,4,4-Tetrafluoro-1,3-dithietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
相似化合物的比较
Similar Compounds
2,2,3,3-Tetrafluoro-1,3-dithietane: Similar in structure but with different fluorine atom positions.
2,2,4,4-Tetrafluoro-1,3-dithiolane: Contains a dithiolane ring instead of a dithietane ring.
2,2,4,4-Tetrafluoro-1,3-dioxolane: Contains an oxygen atom in place of sulfur.
Uniqueness
2,2,4,4-Tetrafluoro-1,3-dithietane is unique due to its specific arrangement of fluorine atoms and the presence of a dithietane ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2,2,4,4-tetrafluoro-1,3-dithietane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4S2/c3-1(4)7-2(5,6)8-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOCEMBRPHOCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(SC(S1)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169147 | |
| Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1717-50-6 | |
| Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1717-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001717506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrafluoro-1,3-dithietane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,4-Tetrafluoro-1,3-dithietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetrafluoro-1,3-dithietane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-TETRAFLUORO-1,3-DITHIETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9RJ7NHS3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of non-covalent interactions can 2,2,4,4-Tetrafluoro-1,3-dithietane engage in?
A: 2,2,4,4-Tetrafluoro-1,3-dithietane is capable of forming chalcogen bonds through its sulfur atoms. Studies have shown that it forms complexes with Lewis bases like dimethyl sulfide and trimethylphosphine. These interactions are primarily driven by electrostatics and dispersion forces. [] Additionally, the presence of fluorine atoms in the molecule promotes the formation of intermolecular C–S⋯F chalcogen bonds, as observed in its crystal structure. []
Q2: How does the presence of fluorine atoms influence the crystal structure of 2,2,4,4-Tetrafluoro-1,3-dithietane compared to its chlorinated analog?
A: The crystal structure of 2,2,4,4-Tetrafluoro-1,3-dithietane is dominated by intermolecular C–S⋯F chalcogen bonds, where the fluorine atoms act as electron acceptors due to their high electronegativity. [] In contrast, 2,2,4,4-Tetrachloro-1,3-dithietane exhibits intermolecular C–Cl⋯Cl halogen bonds, showcasing how the nature of the halogen atom influences intermolecular interactions and packing within the crystal lattice. []
Q3: Can 2,2,4,4-Tetrafluoro-1,3-dithietane be used to study rotational spectroscopy?
A: Yes, 2,2,4,4-Tetrafluoro-1,3-dithietane has been successfully utilized in rotational spectroscopy studies. Researchers have used Fourier transform microwave spectroscopy to analyze the rotational spectra of its complex with difluoromethane, providing valuable insights into the structure and bonding characteristics of the sulfur-fluorine chalcogen bond. []
Q4: What are the known reactions involving 2,2,4,4-Tetrafluoro-1,3-dithietane and Lewis acids?
A: 2,2,4,4-Tetrafluoro-1,3-dithietane reacts with strong Lewis acids like AsF5 and SbF5. These reactions can lead to the formation of stable 2,4,4-Trifluoro-1,3-dithietan-2-ylium salts. [] These salts can further react with halide ions (Cl-, Br-, I-) to yield various halogen-substituted 1,3-dithietane derivatives. []
Q5: Are there alternative synthetic routes to obtain halogenated derivatives of 1,3-dithietane starting from 2,2,4,4-Tetrafluoro-1,3-dithietane?
A: Yes, halogen exchange reactions have been reported. For example, reacting 2,2,4,4-Tetrafluoro-1,3-dithietane with chlorine monofluoride (ClF) in specific conditions can lead to the formation of fluorinated and fluorooxodithietanes. [] This highlights the versatility of 2,2,4,4-Tetrafluoro-1,3-dithietane as a starting material for synthesizing a range of halogenated 1,3-dithietane derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


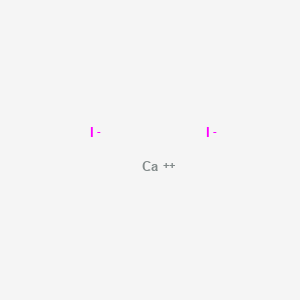
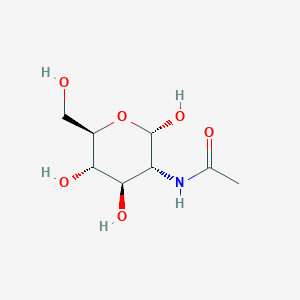

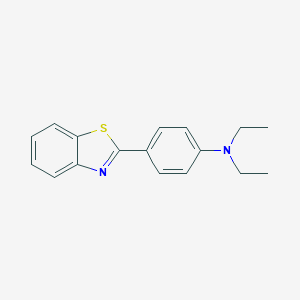
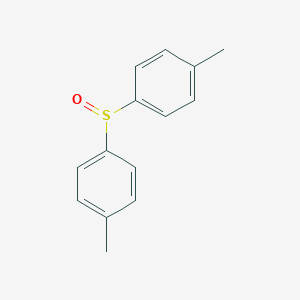
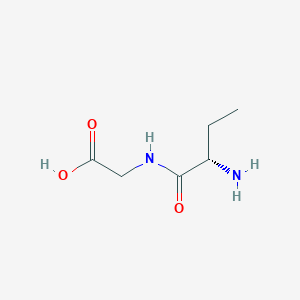
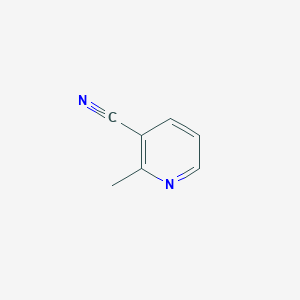
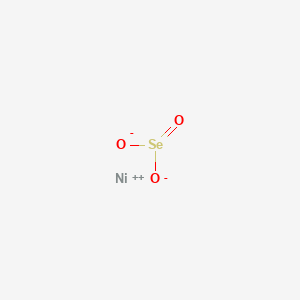



![Calcium bis{4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate}](/img/structure/B167430.png)
